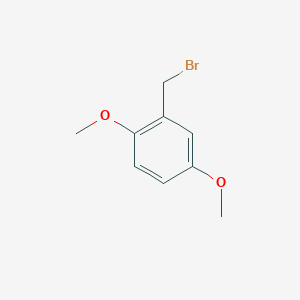
2-(溴甲基)-1,4-二甲氧基苯
描述
Synthesis Analysis
The synthesis of derivatives related to 2-(Bromomethyl)-1,4-dimethoxybenzene involves regioselective bromination processes. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions yields different bromination products, including synthetically useful derivatives. These products can be further utilized to synthesize sulfur-containing quinone derivatives (Aitken et al., 2016).
Molecular Structure Analysis
The molecular structure of bromomethylated dimethoxybenzenes has been elucidated using techniques such as X-ray crystallography. The structural analysis provides detailed insights into the crystal symmetry and dimensions, contributing to a better understanding of the compound's molecular architecture (Saeed et al., 2024).
科学研究应用
化学合成和衍生物
2-(溴甲基)-1,4-二甲氧基苯对化学合成起着重要作用。例如,它与含硫苯醌的反应导致了新的含硫醌衍生物的产生,展示了它在有机合成中的多功能性(Aitken et al., 2016)。此外,它还被用于将融合的1,4-二甲氧基苯氧化为1,4-醌,展示了对溴化和氧化反应的精细控制(Kim et al., 2001)。
材料科学和液晶
在材料科学领域,2-(溴甲基)-1,4-二甲氧基苯是合成四氧杂[8]环戊二烯的前体,这些化合物由于其液晶行为而被认为是圆盘状介晶体的候选物(Eskildsen et al., 2000)。
制药和医药中间体
在制药研究中,这种化合物发挥着至关重要的作用。它用于制备医药中间体,如2,5-二甲氧基-4-乙硫基苯乙胺,对精神病和精神分裂症治疗具有重要意义(Zhimin, 2003)。
氨基酸合成中的保护基
该化合物还用于保护非环氨基酸衍生物,通过引入一种新的保护基,即1,2-二甲氧基-4,5-二甲烯,可通过其反应实现(Tayama et al., 2012)。
能量存储
值得注意的是,包括2-(溴甲基)-1,4-二甲氧基苯在内的1,4-二甲氧基苯衍生物已被探索用作非水溶性氧化还原流动电池的阴极材料。这显示了它在高性能能量存储应用中的潜力(Zhang et al., 2017)。
聚合物合成
在聚合物科学中,它已被用于合成超支化聚醚,展示了其在先进聚合物构建和材料工程中的作用(Uhrich et al., 1992)。
分子电子学
该化合物的衍生物已被研究用于分子电子学中的自由基阳离子,特别是在理解分子内电子转移过程方面(Wartini et al., 1998)。
环境科学
它在环境科学中也很重要,如在包括1,4-二甲氧基苯在内的木质素模型的臭氧化研究中,有助于了解大气和环境化学(Mvula et al., 2009)。
生物化学和氧化过程
在生物化学中,该化合物的衍生物,如2-氯-1,4-二甲氧基苯,已被确定为氧化过程中的催化辅因子,揭示了酶反应机制的一些信息(Teunissen & Field, 1998)。
作用机制
安全和危害
属性
IUPAC Name |
2-(bromomethyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDKYDOSKNCXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343756 | |
| Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,4-dimethoxybenzene | |
CAS RN |
60732-17-4 | |
| Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,4-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)





